Dehydrodiazinon

Description

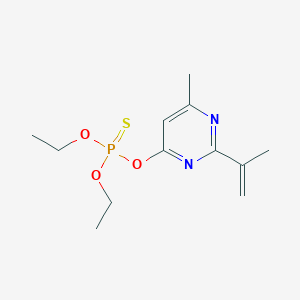

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(6-methyl-2-prop-1-en-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8H,3,6-7H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCGZFCGWALIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186282 | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32588-20-8 | |

| Record name | Dehydrodiazinon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways of Dehydrodiazinon Formation

Mammalian Biotransformation Pathways of Diazinon (B1670403) and Dehydrodiazinon Intermediates

In mammals, the liver stands as the principal site for the metabolic processing of diazinon. The transformation of diazinon into this compound is a secondary, yet significant, route within the broader metabolic cascade.

Hydroxylation and Subsequent Dehydration Mechanisms

The formation of this compound is initiated by the hydroxylation of the isopropyl group on the pyrimidine (B1678525) ring of the diazinon molecule. This reaction involves the introduction of a hydroxyl (-OH) group, typically at the tertiary carbon of the isopropyl moiety, to form a hydroxylated intermediate. This initial step is a common detoxification strategy employed by mammals to increase the water solubility of foreign compounds, thereby facilitating their excretion.

Following this hydroxylation, a dehydration reaction occurs. This involves the removal of a water molecule from the hydroxylated intermediate, leading to the formation of a double bond and converting the isopropyl group into an isopropenyl group. This structural alteration results in the formation of this compound. This two-step process of hydroxylation followed by dehydration is a key mechanism for the generation of this particular metabolite.

Role of Metabolic Enzymes in this compound Synthesis

The enzymatic catalysis of this compound synthesis is primarily mediated by the cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes, predominantly located in the endoplasmic reticulum of liver cells, are crucial for the phase I metabolism of a vast array of xenobiotics.

Interspecies Variability in this compound Production

The extent to which this compound is produced from diazinon exhibits notable variation among different mammalian species. This variability is largely a reflection of the differences in the expression levels and catalytic activities of the cytochrome P450 enzymes responsible for the initial hydroxylation.

While comprehensive quantitative data on this compound production across a wide range of mammals is limited, qualitative differences in the metabolic profiles of diazinon have been observed. For instance, studies have shown that the urinary metabolite profiles of rats, mice, and rabbits administered diazinon display distinct patterns, suggesting species-specific preferences for certain metabolic pathways. This compound is generally considered a minor metabolite in most mammals studied, with the primary routes of detoxification being hydrolysis of the ester linkage.

Table 1: Interspecies Variability in Mammalian this compound Production

| Species | This compound Production Level | Primary Diazinon Metabolites |

|---|---|---|

| Rat | Minor | Diethylthiophosphate (DETP), Diethylphosphate (DEP), Pyrimidinols |

| Mouse | Minor | DETP, DEP, Pyrimidinols |

| Rabbit | Minor | DETP, DEP, Pyrimidinols |

Aquatic Organism Biotransformation Pathways Leading to this compound

In aquatic ecosystems, the biotransformation of diazinon by various organisms is a critical determinant of its environmental fate and toxicity. The liver, or its analogous organ in invertebrates, is the central hub for these metabolic processes.

Hepatic Metabolism in Ichthyofauna and Related Dehydration Reactions

The liver of fish species is well-equipped with enzymatic machinery to metabolize foreign compounds like diazinon. The formation of this compound has been documented in several fish species and is thought to follow a pathway analogous to that in mammals. This involves an initial enzymatic hydroxylation of the diazinon molecule, likely on the pyrimidine ring's isopropyl group, followed by a dehydration event to yield this compound. The efficiency of this and other detoxification pathways can significantly influence the susceptibility of a particular fish species to diazinon's toxic effects.

Comparative Metabolic Profiles Across Aquatic Species

Significant diversity exists in the metabolic handling of diazinon across different aquatic species. These differences are rooted in the unique enzymatic capacities and physiological characteristics of each species. Research has revealed that while some aquatic organisms readily metabolize diazinon to this compound, others may favor alternative detoxification routes.

For example, studies have shown that this compound is a detectable metabolite in both carp (B13450389) (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss). In contrast, similar investigations have failed to identify this compound as a metabolite in the loach (Misgurnus anguillicaudatus), indicating a species-specific metabolic pathway. These variations in metabolic profiles are crucial for understanding the selective toxicity of diazinon in different aquatic environments.

Table 2: Comparative Metabolic Profiles of this compound in Aquatic Species

| Aquatic Species | This compound Formation | Other Notable Diazinon Metabolites |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Present | Hydroxypyrimidine, Diazoxon (B46664) |

| Carp (Cyprinus carpio) | Present | Hydroxypyrimidine |

| Loach (Misgurnus anguillicaudatus) | Not Detected | Hydroxypyrimidine |

| Bluegill Sunfish (Lepomis macrochirus) | Documented | Hydroxypyrimidine, Diazoxon |

Environmental Transformation and Fate of Dehydrodiazinon

Microbial Degradation Pathways of Dehydrodiazinon

Microbial degradation is a significant pathway for the removal of many organic pollutants from the environment, often leading to their detoxification or complete mineralization nih.govnih.govresearchgate.net. Microorganisms, including bacteria and fungi, possess diverse metabolic capabilities and enzymatic systems to break down xenobiotic compounds nih.govnih.govmdpi.commdpi.com.

While specific bacterial strains and enzymatic mechanisms for the direct catabolism of this compound are not extensively reported, general principles of organophosphate degradation by bacteria can be considered. The degradation of organophosphates often involves enzymes such as hydrolases, phosphotriesterases, and oxidoreductases, which cleave ester bonds or modify the chemical structure nih.govmdpi.commdpi.com. For instance, Diazinon (B1670403) is known to be degraded by bacterial strains like Sphingobium sp. DI-6, which produces various metabolites, including an "isopropenyl derivative of diazinon" nih.gov. This "isopropenyl derivative" is likely this compound, suggesting that bacteria capable of degrading Diazinon may also be involved in the initial formation of this compound. However, the subsequent catabolic pathways and specific enzymes responsible for the further breakdown of this compound by bacteria remain largely unexplored in the public domain.

Bacterial degradation typically involves a series of enzymatic reactions that transform the parent compound into simpler, less toxic, or more readily mineralizable products. These reactions can include:

Hydrolysis: Cleavage of ester bonds, which is a common initial step in organophosphate degradation researchgate.net.

Oxidation: Modification of functional groups, potentially leading to further breakdown of the pyrimidine (B1678525) ring or other substituents.

Dealkylation: Removal of alkyl groups.

The efficiency of bacterial degradation is influenced by environmental factors such as pH, temperature, nutrient availability, and the presence of co-substrates mdpi.com.

Abiotic Transformation Processes of this compound

Abiotic transformation processes, primarily photolysis and hydrolysis, play crucial roles in the environmental fate of pesticides and their metabolites nih.govpnnl.govpiat.org.nzfishersci.ca. These processes occur without the direct involvement of living organisms and are influenced by environmental factors such as light, water, pH, and temperature piat.org.nzfishersci.ca.

Photochemical transformation, or photolysis, involves the degradation of compounds by light, particularly ultraviolet (UV) radiation nih.govpnnl.govfishersci.ca. While Diazinon is known to undergo photolysis in the atmosphere and in aquatic systems nih.gov, specific photochemical transformation mechanisms for this compound have not been explicitly detailed in the reviewed literature. However, given its structural similarity to Diazinon and other organophosphates, this compound could potentially undergo direct photolysis or indirect photolysis mediated by reactive oxygen species (e.g., hydroxyl radicals) generated in the environment researchgate.netnih.gov. Photochemical reactions can lead to bond cleavages, oxidation, or rearrangement of the molecule, forming various photoproducts uni.luresearchgate.net. The rate and extent of photochemical degradation are influenced by factors such as light intensity, exposure duration, presence of photosensitizers, and the compound's absorption spectrum nih.gov.

Hydrolysis, the chemical breakdown of a compound by reaction with water, is a common abiotic degradation pathway for many pesticides, especially those containing ester linkages researchgate.netapvma.gov.aunih.govpic.intpiat.org.nzfishersci.ca. Organophosphates, including Diazinon, are susceptible to hydrolysis, which often involves the cleavage of the ester bond herts.ac.ukresearchgate.netfao.org.

pH: Hydrolysis can be acid-, neutral-, or base-catalyzed, with rates often varying significantly with pH nih.govpic.intpiat.org.nz.

Temperature: Higher temperatures generally accelerate hydrolysis rates nih.govfishersci.ca.

Molecular Structure: The specific chemical bonds and steric hindrance within the this compound molecule would dictate its susceptibility to hydrolytic attack.

In the absence of specific data, the hydrolytic stability of this compound is generally inferred to follow similar patterns to other organophosphate metabolites, where the ester bonds are primary targets for nucleophilic attack by water molecules.

Environmental Persistence Assessment of this compound

Environmental persistence refers to the length of time a chemical remains in a particular environmental compartment before degrading or transforming. Assessing the persistence of this compound involves understanding the frameworks used for evaluation, its degradation rates in different media, and the application of multimedia environmental fate models.

Conceptual Frameworks for Persistence Evaluation

Conceptual frameworks for evaluating environmental persistence typically involve assessing a chemical's degradation half-lives in various environmental compartments such as air, water, soil, and sediment. Regulatory guidelines, like those from the Australian Industrial Chemicals Introduction Scheme (AICIS), define persistence based on specific half-life thresholds: for instance, a degradation half-life (T½) of greater than or equal to 2 days in air, 2 months in water, or 6 months in soil or sediment industrialchemicals.gov.au. These frameworks provide a structured approach to categorize substances as persistent based on their inherent resistance to degradation processes. Such frameworks are crucial for anticipating potential ecological impacts and informing mitigation strategies connectiviteecologique.comeuropa.euiiasa.ac.atresearchgate.netmdpi.com.

Compartment-Specific Degradation Half-Lives

The degradation half-life (DT50) is a key metric for persistence, representing the time required for half of the initial concentration of a substance to dissipate concawe.eu. While specific degradation half-lives for this compound across all compartments are not extensively detailed in general searches, the environmental fate of its parent compound, diazinon, and similar organophosphate metabolites often provides insights. Degradation rates can vary significantly depending on environmental conditions, including microbial activity, pH, temperature, and the presence of light concawe.euepa.govnih.gov. For instance, studies on other compounds have shown that aerobic conditions often lead to microbial degradation, while anaerobic conditions can limit metabolism epa.gov. Photodegradation, particularly in aquatic systems, can also significantly reduce aquatic half-lives nih.gov.

The following table illustrates typical ranges of degradation half-lives for various chemicals in different environmental compartments, providing a general context for persistence assessment, though specific data for this compound would be required for a precise evaluation:

| Environmental Compartment | Typical Degradation Half-Life (Days) | Key Influencing Factors | Citation |

| Soil | 1.4 - 142 | Microbial activity, soil type, pH, organic matter | epa.govwur.nl |

| Water | 14 - 518 (aerobic water-sediment) | Microbial activity, light, temperature, pH | epa.govnih.gov |

| Sediment | 199 - 208 (anaerobic water-sediment) | Microbial activity, redox conditions | epa.gov |

| Air | > 2 (for persistent chemicals) | Photolysis, atmospheric conditions | industrialchemicals.gov.au |

Multimedia Environmental Fate Modeling Approaches

Common modeling approaches include:

Fugacity Models: These models are based on the concept of fugacity, a "tendency to escape" from a phase, and are used to describe the equilibrium partitioning of chemicals among different media researchgate.net. They are particularly useful for persistent organic chemicals sjtu.edu.cn.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Models: These models use structural, chemical, or environmental properties to predict various environmental fate parameters, including biodegradation rates and partitioning coefficients concawe.eu. They can generate semi-quantitative biodegradation half-lives for water, soil, and sediment, especially for substances that are difficult to test experimentally concawe.eu.

Compartment Models: These models divide the environment into distinct compartments (e.g., water, sediment, soil, air) and use kinetic analysis to simulate the movement and transformation of substances between them nih.gov.

Spatially Explicit Multimedia Fate Models: These advanced models consider spatial variations in environmental parameters to provide more detailed predictions of chemical distribution sjtu.edu.cn.

These models integrate various physical and chemical properties of the substance (e.g., aqueous solubility, vapor pressure, Henry's Law constant, adsorption coefficients) and environmental parameters (e.g., meteorological conditions, soil characteristics) to estimate predicted environmental concentrations (PECs) complianceservices.comepa.gov.

Environmental Partitioning and Distribution Dynamics

Environmental partitioning describes how a chemical distributes itself among different environmental phases (e.g., solid, liquid, gas), while distribution dynamics refer to the processes governing its movement and transport.

Soil Sorption and Mobility Studies

Soil sorption is a critical process influencing the mobility and bioavailability of chemicals in terrestrial environments iupac.org. The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are fundamental parameters used to quantify the strength of sorption of a chemical to soil and its mobility iupac.orgecetoc.orgchemsafetypro.com.

Kd (Distribution Coefficient): Kd represents the ratio of the concentration of a chemical adsorbed onto the solid phase (soil) to its concentration in the equilibrium aqueous solution ecetoc.orgchemsafetypro.com. Higher Kd values indicate stronger adsorption to soil particles, leading to reduced mobility ecetoc.orgchemsafetypro.com.

Koc (Organic Carbon-Water Partition Coefficient): Since adsorption often occurs predominantly to soil organic matter, Kd is frequently normalized to the organic carbon content of the soil to obtain Koc ecetoc.orgchemsafetypro.com. Koc is a more standardized measure for comparing the sorption potential of chemicals across different soils chemsafetypro.com.

The mobility of a substance in soil is inversely related to its Koc value. Chemicals with low Koc values are highly mobile and more likely to leach to groundwater or run off to surface water, while those with high Koc values are strongly adsorbed and less mobile chemsafetypro.comchemsafetypro.com.

The following table presents common soil mobility classifications based on Koc values:

| Koc (mL/g or L/kg) | Log Koc (mL/g or L/kg) | Mobility Class | Citation |

| < 10 | < 1 | Highly Mobile | chemsafetypro.com |

| 10 - 100 | 1 - 2 | Mobile | chemsafetypro.com |

| 100 - 1,000 | 2 - 3 | Moderately Mobile | chemsafetypro.com |

| 1,000 - 10,000 | 3 - 4 | Slightly Mobile | chemsafetypro.com |

| 10,000 - 100,000 | 4 - 5 | Hardly Mobile | chemsafetypro.com |

| > 100,000 | > 5 | Immobile | chemsafetypro.com |

Factors influencing soil sorption include soil type, pH, dissolved organic carbon (DOC), and other ions present in the soil wur.nl. The degradation of a pesticide can also occur within the timeframe of sorption experiments, complicating measurements iupac.org.

Aquatic System Distribution and Transport Phenomena

In aquatic systems, this compound's distribution and transport are governed by its solubility, partitioning between water and sediment, and potential for volatilization. Hydrophobic organic chemicals (HOCs) like pesticides tend to partition between the dissolved phase in water and the solid phases of suspended matter and sediment oakland.eduopenrepository.comskb.comnih.gov.

Water Solubility: The solubility of a compound in water dictates its potential to remain dissolved and thus be transported with water flow.

Sediment Partitioning: The sediment pore water distribution coefficient (KPCBi d) is a key parameter for understanding the partitioning of HOCs between bulk sediment and the freely-dissolved pore water nih.gov. This coefficient is crucial for fate and transport models in aquatic systems and for assessing bioavailability nih.gov. Factors influencing partitioning include the nature and quality of dissolved organic matter (DOM) in porewaters, and the physical-chemical properties of the environment (e.g., aeration, ionic strength) oakland.edumdpi.com. A higher partition coefficient (Kd) between sediment and water indicates a greater tendency for the chemical to bind to sediment, reducing its concentration in the water column openrepository.comskb.com.

Volatilization: The Henry's Law constant is used to describe the partitioning of a chemical between water and air, indicating its potential for volatilization from aquatic systems epa.gov.

Analytical Methodologies for Dehydrodiazinon Research

Advanced Sample Preparation Strategies for Dehydrodiazinon Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially given its presence in complex environmental and biological matrices. These strategies aim to isolate the analyte from interfering compounds, enhance its concentration, and prepare it for instrumental analysis.

The extraction of this compound from diverse matrices requires tailored approaches to achieve optimal recovery and minimize matrix effects.

Environmental Matrices: For environmental samples such as soil, water, and air, extraction techniques are designed to handle the varied compositions. Solid-phase extraction (SPE) is a widely used method for extracting contaminants, including pesticides like diazinon (B1670403) and its metabolites, from water samples due to its versatility and ability to preconcentrate analytes. inchem.orgmdpi.com For solid matrices like soil and sediment, methods such as accelerated solvent extraction (ASE) or techniques involving solvent extraction with appropriate organic solvents (e.g., methanol) followed by clean-up steps are often utilized. mdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, initially developed for pesticide residue analysis, has been increasingly adapted for diverse matrices, offering a streamlined approach for extraction. pandawainstitute.com

Biological Matrices: Analyzing this compound in biological samples (e.g., tissues, blood, urine) presents challenges due to the presence of proteins, lipids, and other endogenous compounds that can interfere with analysis. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases (typically an aqueous sample and an organic solvent). LLE is valuable for complex matrices, offering selectivity for target compound isolation. orientjchem.orgslideshare.net Common extractants include ethyl acetate, methanol, and chlorinated alkanes. orientjchem.org

Solid-Phase Extraction (SPE): SPE utilizes an adsorbent material to selectively retain analytes while interfering compounds are washed away. It is highly effective for sample clean-up and preconcentration from biological fluids. mdpi.comslideshare.netresearchgate.net

QuEChERS Method: This method, known for its simplicity and effectiveness, involves acetonitrile (B52724) extraction followed by a "dispersive solid-phase extraction" (dSPE) clean-up step using various sorbents and buffer salts to remove matrix interferences. pandawainstitute.com It has been successfully modified for drug analysis in biological samples like blood, urine, and liver. pandawainstitute.com

Following initial extraction, further purification and concentration steps are often necessary to enhance the purity of the this compound extract and increase its concentration to meet the detection limits of analytical instruments.

Column Chromatography: For formulated products of diazinon, column chromatography is used to remove basic impurities prior to analysis. inchem.org This principle extends to metabolite analysis, where various forms of column chromatography (e.g., silica (B1680970) gel, activated carbon) can be employed for clean-up. fao.org

Dispersive Solid-Phase Extraction (dSPE): As part of the QuEChERS method, dSPE is a rapid purification step where a mixture of sorbents is added to the extract to remove specific matrix interferences such as fats, pigments, and sterols. pandawainstitute.com

Evaporation and Reconstitution: Extracts are often evaporated to dryness or a small volume using techniques like rotary evaporation or nitrogen blowdown to concentrate the analyte, followed by reconstitution in a smaller volume of a suitable solvent compatible with the analytical instrument. researchgate.net This increases the effective concentration of this compound, improving sensitivity.

Quantitative Analytical Method Development and Validation

The development and validation of quantitative analytical methods for this compound are essential to ensure the reliability, accuracy, and suitability of the results for their intended purpose. sysrevpharm.orgajpaonline.com Validation parameters typically follow guidelines established by regulatory bodies, ensuring that the method is robust and reproducible. sysrevpharm.orgeuropa.eu

Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte (this compound) in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or excipients. europa.euloesungsfabrik.de For chromatographic methods, specificity is demonstrated by the clear resolution of the analyte peak from other co-eluting compounds. europa.euchromatographyonline.com This is often evaluated through forced degradation studies, which generate potential degradation products to ensure the method can separate this compound from them. chromatographyonline.com

Sensitivity: Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. Key parameters include:

Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified. chromatographyonline.comchromatographyonline.com

Limit of Quantitation (LOQ): The lowest concentration of this compound in a sample that can be quantified with acceptable precision and accuracy. chromatographyonline.comchromatographyonline.com The LOQ is typically higher than the LOD and is crucial for determining trace levels of this compound, especially in environmental or biological monitoring. chromatographyonline.comchromatographyonline.com

Linearity: Linearity assesses the proportional relationship between the analytical method's response and the concentration of this compound over a defined range. chromatographyonline.comaatbio.com A series of standards with known concentrations of this compound are analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the regression line, which should be close to 1 (e.g., >0.99). ajpaonline.comresearchgate.netresearchgate.net

Dynamic Range: The dynamic range, also known as the working range, is the interval between the upper and lower concentrations of this compound (inclusive) for which the method has been demonstrated to provide acceptable precision, accuracy, and linearity. chromatographyonline.comaatbio.com It defines the concentration span over which the method is reliable for quantitative measurements. Deviations from linearity can occur at very high or very low concentrations due to detector saturation or insufficient signal-to-noise ratios. reddit.com

An example of linearity data for an analytical method (not specific to this compound but illustrating the concept) could be:

| Concentration (µg/mL) | Instrument Response (Area Units) |

| 0.5 | 150 |

| 1.0 | 305 |

| 2.0 | 610 |

| 5.0 | 1520 |

| 10.0 | 3045 |

| 20.0 | 6090 |

Regression Equation: y = 304.5x + 0.5

Correlation Coefficient (R²): 0.9998

Precision: Precision refers to the closeness of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. chromatographyonline.com It is commonly evaluated at different levels:

Repeatability (Intra-assay precision): Measures the precision under the same operating conditions over a short interval of time (e.g., multiple analyses by the same analyst on the same day). chromatographyonline.comchromatographyonline.com

Intermediate Precision (Inter-assay precision/Ruggedness): Assesses the variability within the same laboratory but under different conditions (e.g., different analysts, different days, different equipment). europa.euchromatographyonline.comchromatographyonline.com

Accuracy: Accuracy is the measure of exactness of an analytical method, or the closeness of agreement between an accepted reference value and the value found. ajpaonline.comchromatographyonline.com For quantitative analysis of this compound, accuracy is often determined by applying the method to samples (e.g., matrix blanks) spiked with known amounts of the analyte. ajpaonline.comchromatographyonline.com

Recovery Assessment: Recovery is a critical aspect of accuracy, typically expressed as the percentage of the known amount of analyte that is recovered by the analytical procedure. chromatographyonline.comwestgard.com Recovery studies involve spiking a known concentration of this compound into a blank matrix (e.g., pesticide-free soil, water, or biological fluid) and then performing the extraction and analysis. The measured amount is then compared to the spiked amount. ajpaonline.comchromatographyonline.comwestgard.com Acceptable recovery ranges (e.g., 98-102% for drug products, or other defined ranges for environmental samples) indicate the method's ability to accurately extract and quantify the analyte from the matrix. ajpaonline.comresearchgate.net

An example of recovery data for this compound (illustrative):

| Spiking Level | Spiked Amount (ng/mL) | Measured Amount (ng/mL) | Recovery (%) |

| Low | 5 | 4.8 | 96.0 |

| Medium | 50 | 49.5 | 99.0 |

| High | 500 | 498.0 | 99.6 |

Internal Standard Applications in this compound Quantification

The accurate and precise quantification of chemical compounds, particularly metabolites like this compound, in complex matrices is paramount in analytical chemistry. Internal standards play a critical role in achieving this by compensating for various sources of variability inherent in analytical procedures, including sample preparation, chromatographic separation, and mass spectrometric detection fishersci.canih.govfishersci.atwikipedia.orgherts.ac.uk. The use of an internal standard minimizes the effects of random and systematic errors, thereby improving the precision and reliability of quantitative results fishersci.ca.

An internal standard is a chemical substance added at a known, consistent concentration to all samples, calibration standards, and quality control samples within a quantitative analysis fishersci.cafishersci.at. The principle relies on the assumption that the internal standard behaves similarly to the analyte of interest throughout the analytical workflow. By comparing the response of the analyte to that of the internal standard (response ratio), variations in factors such as injection volume, matrix effects, and instrument drift can be normalized fishersci.canih.govfishersci.at.

For the quantification of this compound, an ideal internal standard would possess physicochemical properties closely resembling those of this compound, ensuring similar extraction efficiencies, chromatographic retention times, and ionization characteristics fishersci.cawikipedia.org. Stable isotope-labeled internal standards (SIL-IS) are generally considered the most appropriate choice for mass spectrometry-based methods (e.g., GC-MS or LC-MS/MS) nih.govfishersci.atwikipedia.orgnih.gov. These standards are chemically identical to the analyte but contain heavier isotopes (e.g., deuterium (B1214612), 13C, 15N), allowing them to be distinguished by mass spectrometry while behaving almost identically to the native analyte during sample processing and analysis nih.govfishersci.atnih.gov. For instance, Diazinon-d10 (a deuterated form of diazinon) is used as an internal standard for the quantification of diazinon. Conceptually, a deuterated analog of this compound would be the most effective internal standard for its quantification.

The application of an internal standard typically involves adding it at an early stage of sample preparation to account for variations throughout the entire analytical process, including potential losses during extraction or cleanup steps fishersci.canih.govfishersci.at. Quantification is then performed by constructing calibration curves that plot the ratio of the analyte's response to the internal standard's response against the ratio of their known concentrations fishersci.canih.gov.

To illustrate the application of an internal standard in this compound quantification, a conceptual data table is presented below. This table demonstrates how the response ratios of this compound to a hypothetical internal standard (e.g., this compound-dX, where X indicates the number of deuterium atoms) would be used to establish a calibration curve and determine unknown sample concentrations.

Illustrative Data Table: this compound Quantification using a Hypothetical Internal Standard

| Sample Type | This compound Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | This compound Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) | Calculated this compound Concentration (ng/mL) |

| Calibration Standard 1 | 0.5 | 10.0 | 1,250 | 25,000 | 0.050 | N/A |

| Calibration Standard 2 | 1.0 | 10.0 | 2,550 | 25,200 | 0.101 | N/A |

| Calibration Standard 3 | 5.0 | 10.0 | 12,300 | 24,800 | 0.496 | N/A |

| Calibration Standard 4 | 10.0 | 10.0 | 24,900 | 25,100 | 0.992 | N/A |

| Quality Control Low | 0.8 (Target) | 10.0 | 2,000 | 25,000 | 0.080 | 0.80 |

| Quality Control High | 8.0 (Target) | 10.0 | 19,800 | 24,700 | 0.802 | 8.05 |

| Unknown Sample A | ? | 10.0 | 7,500 | 25,300 | 0.296 | 3.00 |

| Unknown Sample B | ? | 10.0 | 15,100 | 24,900 | 0.606 | 6.10 |

The use of an internal standard significantly enhances the accuracy and robustness of analytical methods for this compound, especially in complex biological or environmental matrices where matrix effects and sample variability can be substantial nih.gov.

Plant Metabolism of Diazinon and Relevance to Dehydrodiazinon Research

Pathways of Diazinon (B1670403) Transformation in Plant Systems

The primary pathway for Diazinon transformation in plant systems involves the hydrolysis of the phosphorus-pyrimidinyl ester bond. inchem.orgfao.orglookchem.com This initial hydrolytic cleavage yields 2-isopropyl-4-methyl-6-hydroxypyrimidine, also known as pyrimidinol, G-27550, or oxypyrimidine, which is considered a major degradation product. orst.eduinchem.orgfao.orglookchem.comcdc.govapvma.gov.aufao.org

Following the initial hydrolysis, further metabolic steps involve the oxidation of the isopropyl group on the pyrimidine (B1678525) ring, leading to the formation of primary and tertiary alcohols. fao.orglookchem.comapvma.gov.au Examples of these hydroxylated derivatives include hydroxypyrimidinol and GS-31144. orst.edufao.orgapvma.gov.au Oxidation of the methyl substituent on the pyrimidine ring to its corresponding alcohol can also occur. fao.orgapvma.gov.au These alcohol derivatives can then undergo conjugation with sugars, typically glucose or malonylglucose, forming more polar and readily excretable conjugates. fao.orgapvma.gov.au

Diazoxon (B46664), an oxidative metabolite of Diazinon, has been detected in small quantities in field-grown crops. inchem.org However, its levels are typically very low, suggesting that either its formation through oxidation is minor, or it is rapidly hydrolyzed upon formation. inchem.org Diazoxon is not generally considered a significant plant metabolite. fao.org

Research findings on Diazinon residues and its alteration products in kale illustrate the transformation within plant tissues over time:

Table 1: Residues in Diazinon-Treated Kale (ppm) inchem.org

| Days After Application | Diazinon (ppm) | Diazoxon (ppm) | Hydroxydiazinon (ppm) |

| 2 | 8.8 | 0.004 | 0.18 |

| 7 | 2.9 | 0.007 | 0.05 |

| 11 | 2.0 | 0.002 | 0.03 |

| 15 | 1.6 | 0.002 | 0.03 |

Identical metabolites resulting from these transformation pathways have been consistently observed across various crop types, including apples, beans, maize, lettuce, potatoes, and rice. apvma.gov.aufao.org Notably, the pyrimidine ring of Diazinon is generally not cleaved during its metabolism in plants. fao.org

Formation of Pyrimidine Ring Derivatives in Plants

The formation of pyrimidine ring derivatives is a central aspect of Diazinon metabolism in plants. The most prominent derivative is 2-isopropyl-4-methyl-6-hydroxypyrimidine (pyrimidinol), which results directly from the hydrolysis of the ester bond of Diazinon. orst.eduinchem.orgfao.orglookchem.comcdc.govapvma.gov.aufao.org This compound serves as a key intermediate for further modifications.

Subsequent hydroxylation reactions on the isopropyl side chain of the pyrimidine ring lead to the formation of hydroxylated pyrimidine derivatives. Examples include 2-(1-hydroxy-2-propyl)-4-methyl-6-hydroxypyrimidine and 2-(2-hydroxy-2-propyl)-4-methyl-6-hydroxypyrimidine. inchem.org These are also referred to as hydroxypyrimidinol or GS-31144. orst.edufao.orgapvma.gov.au

Hydroxydiazinon (O,O-diethyl-O-[2-(2'-hydroxy-2'-propyl)-4-methyl-6-pyrimidinyl] phosphorothioate) has been identified as an alteration product in field-sprayed kale plants. lookchem.com Its formation in plants is attributed to oxidative processes. inchem.org

It is important to reiterate that while hydroxydiazinon is a recognized plant metabolite, the compound Dehydrodiazinon, which is formed by the dehydration of hydroxydiazinon, has been reported as a metabolite in mammals (e.g., sheep) but its presence or formation as a result of Diazinon metabolism in plants is not documented in the provided scientific literature. fao.org

Enzymatic Activities Involved in Xenobiotic Metabolism in Plants

The metabolic transformation of xenobiotics, including pesticides like Diazinon, in plants is facilitated by a range of enzymatic activities. The general mechanisms involved are hydrolysis and oxidation, followed by conjugation reactions. inchem.orgfao.orglookchem.cominchem.org

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes crucial for xenobiotic metabolism in various organisms, including plants, where they play a role in detoxification and biosynthesis. pnas.orgresearchgate.net They are known to mediate oxidative reactions, including the conversion of Diazinon to its oxon form in mammals and fungi. researchgate.netrsc.orgresearchgate.netnih.govacs.orgresearchgate.net However, a specific study on a soybean cytochrome P450 (CYP71A10) indicated that this particular enzyme did not recognize Diazinon as a substrate, suggesting that the involvement of P450s in Diazinon metabolism in plants may be isoform-specific or limited. pnas.org

Glutathione (B108866) S-transferases (GSTs) are another significant family of enzymes involved in the detoxification of xenobiotics through the conjugation of compounds with glutathione. acs.orgnzpps.orgoup.comnih.gov While GSTs are known to play a role in Diazinon metabolism in insects and mammals, leading to the formation of glutathione conjugates, direct evidence specifically detailing their involvement in Diazinon metabolism within plant systems was not explicitly found in the provided search results. acs.orgnzpps.orgnih.gov However, the general metabolic pathways of Diazinon include glutathione-mediated cleavage of the ester bond leading to a glutathione conjugate. inchem.org GSTs are generally present in plants and contribute to herbicide conjugation. oup.com

Emerging Research Frontiers in Dehydrodiazinon Studies

High-Resolution Metabolomics for Comprehensive Pathway Elucidation

High-resolution metabolomics (HRM), particularly utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is a powerful tool for the unbiased identification and quantification of a vast array of metabolites within a biological system nih.govnih.govclu-in.orgsilantes.comunipr.itnih.govfrontiersin.orgmdpi.com. This approach is crucial for elucidating complex metabolic pathways and understanding how organisms transform xenobiotics like Dehydrodiazinon.

While direct, comprehensive metabolomic studies specifically detailing the entire metabolic pathway of this compound are limited, research on the photocatalytic degradation of its parent compound, Diazinon (B1670403), has successfully identified this compound as one of the key intermediates researchgate.net. These studies, employing advanced mass spectrometry techniques like GC/MS/MS and LC/MS with Quadrupole Time-of-Flight Mass Spectrometry, have revealed oxidative degradation pathways of Diazinon that lead to the formation of various derivatives, including this compound researchgate.net. The identification of these intermediates suggests similarities between photocatalytic degradation mechanisms and metabolic pathways observed in living organisms researchgate.net.

Future high-resolution metabolomics studies on this compound would aim to:

Identify novel transformation products in various environmental matrices (e.g., soil, water) and biological systems (e.g., microbial cultures, plants).

Map the complete degradation pathways, including both abiotic and biotic transformations, by tracking changes in metabolite profiles over time.

Distinguish between this compound itself and its isomers or closely related compounds based on precise mass and fragmentation patterns frontiersin.orgmonash.edu.

Table 1: Potential Applications of High-Resolution Metabolomics in this compound Studies

| Application Area | Key Information Gained | Analytical Technique | Expected Outcome |

| Environmental Fate | Identification of degradation products in soil/water. | LC-HRMS, GC-HRMS | Elucidation of abiotic degradation pathways and half-lives. |

| Microbial Transformation | Characterization of microbial metabolites. | LC-HRMS, GC-HRMS, Untargeted Metabolomics | Identification of microbial enzymes and pathways involved in biodegradation. |

| Plant Uptake & Metabolism | Detection of this compound and its metabolites in plants. | LC-HRMS, Targeted/Untargeted Metabolomics | Understanding of phytotransformation and accumulation processes. |

| Bioavailability Assessment | Metabolite profiles in biological fluids/tissues. | LC-HRMS, GC-HRMS | Insights into absorption, distribution, and excretion in organisms. |

Stable Isotope Tracing for Elucidating Transformation Mechanisms

Stable isotope tracing (SIT) is an invaluable technique for dissecting complex biochemical reactions and metabolic fluxes by introducing isotopically labeled substrates into a system and tracking their incorporation into downstream metabolites nih.govsilantes.comnih.govfrontiersin.orgyoutube.commdpi.combiorxiv.org. This method provides dynamic information on metabolic regulation, offering insights beyond static metabolite pool sizes mdpi.com.

For this compound, stable isotope tracing could be instrumental in:

Confirming Degradation Pathways: By labeling specific atoms within the this compound molecule (e.g., with 13C or 15N), researchers can definitively trace its transformation into subsequent products, confirming proposed degradation mechanisms nih.govsilantes.com.

Quantifying Transformation Rates: SIT can help quantify the rates at which this compound is transformed under different environmental conditions or by various microbial consortia, providing kinetic data crucial for predictive modeling mdpi.com.

Identifying Rate-Limiting Steps: By observing the labeling patterns and enrichment levels in various intermediates, rate-limiting steps in the degradation pathway can be identified, which is critical for optimizing bioremediation strategies nih.govmdpi.com.

Elucidating Enzyme Mechanisms: For enzymatic degradation, SIT can provide insights into the specific enzymatic reactions involved, such as bond cleavages or functional group modifications, by observing the fate of labeled atoms youtube.com.

While no specific studies applying SIT directly to this compound were found, the principles are well-established for xenobiotics and their metabolites. For instance, SIT has been successfully applied to study drug metabolite profiling and metabolic pathways in various biological systems nih.govfrontiersin.orgbiorxiv.org. Given that this compound is a degradation product of Diazinon researchgate.net, SIT could be used to precisely map its further breakdown by microorganisms or in environmental processes, similar to how it's used to understand the metabolism of other compounds nih.govsilantes.com.

Table 2: Potential Stable Isotopes and Their Applications in this compound Tracing

| Isotope Label | Target Atom(s) | Information Provided | Analytical Technique |

| 13C | Carbon backbone | Tracing carbon flow through degradation pathways, identifying carbon-containing metabolites. frontiersin.org | LC-MS, GC-MS |

| 15N | Nitrogen atoms | Tracing nitrogen fate, identifying nitrogen-containing transformation products. | LC-MS, GC-MS |

| 18O | Oxygen atoms | Elucidating oxidative reactions, identifying oxygen incorporation from water/air. | LC-MS, GC-MS |

| 34S | Sulfur atom | Tracing sulfur fate, understanding thiophosphate bond transformations. frontiersin.org | LC-MS, GC-MS |

Computational Chemistry and In Silico Modeling of this compound Reactivity

Computational chemistry and in silico modeling offer powerful tools to predict and understand the reactivity, stability, and transformation mechanisms of chemical compounds at a molecular level mdpi.commonash.edunih.govmdpi.comnsps.org.ngnih.govnih.govjstar-research.com. These methods can complement experimental studies by providing insights into reaction pathways, transition states, and the electronic properties that govern chemical behavior nih.govjstar-research.com.

For this compound, computational chemistry could be applied to:

Predict Reactivity and Degradation Pathways: Quantum mechanics (QM) and density functional theory (DFT) calculations can predict the most probable sites for chemical attack (e.g., by hydroxyl radicals, water, or enzymes) and the energy barriers for various degradation reactions nih.govmdpi.comnsps.org.ngnih.gov. This can help in understanding its persistence and breakdown in the environment.

Model Molecular Interactions: Molecular dynamics (MD) simulations can provide insights into how this compound interacts with enzymes, microbial proteins, or components of soil and water, which is crucial for understanding its biodegradation and environmental mobility nih.gov.

Assess Stability: In silico methods can predict the thermodynamic stability of this compound and its potential transformation products, helping to understand its environmental persistence scirp.org.

Design Bioremediation Strategies: By understanding the molecular mechanisms of degradation, computational models can guide the design of more effective bioremediation agents or conditions, for example, by identifying enzymes or microbial strains with high affinity for this compound nih.gov.

While specific computational studies on this compound's reactivity are not detailed in the search results, the general applicability of these methods to predict chemical reactivity and degradation pathways of organic compounds, including pesticides, is well-established nih.govnsps.org.ngjstar-research.com. Given this compound's role as an organophosphorus metabolite, computational approaches could be used to predict its hydrolysis, oxidation, or enzymatic breakdown pathways.

Table 3: Computational Chemistry Approaches for this compound Reactivity Studies

| Computational Method | Principle | Information Gained |

| Density Functional Theory (DFT) | Quantum mechanical modeling of electronic structure. nih.gov | Prediction of reaction pathways, transition states, activation energies, and molecular orbitals (HOMO/LUMO) related to reactivity. nsps.org.ngscirp.org |

| Molecular Dynamics (MD) | Simulation of atomic and molecular movements over time. nih.gov | Understanding interactions with biological macromolecules (e.g., enzymes) and environmental components. nih.gov |

| Quantitative Structure-Activity Relationships (QSAR) | Statistical models relating chemical structure to activity. monash.edu | Prediction of degradation rates, bioavailability, and potential for biotransformation based on structural features. |

| Molecular Docking | Simulation of molecular binding. mdpi.com | Prediction of binding affinity to specific enzymes or receptors involved in degradation. |

Advanced Biosensor Applications for Environmental Monitoring

Advanced biosensors offer rapid, sensitive, and cost-effective solutions for real-time environmental monitoring of pollutants, including pesticides and their metabolites nih.govnih.govnih.govscirp.orgresearchgate.netfrontiersin.orgmdpi.comyoutube.com. These devices integrate a biological recognition element with a transducer to convert a biological event into a measurable signal scirp.org.

For this compound, the development of advanced biosensors could revolutionize its detection and monitoring:

Enzyme-Inhibition Biosensors: Many organophosphorus compounds, including Diazinon and its metabolites, exert their toxicity by inhibiting acetylcholinesterase (AChE) researchgate.net. Biosensors based on the inhibition of AChE or other relevant enzymes could be developed to detect this compound, potentially offering a quick screening tool for its presence and biological activity researchgate.netmdpi.com.

Specific Biorecognition Elements: Research could focus on identifying or engineering specific biorecognition elements (e.g., antibodies, aptamers, or genetically modified microorganisms) that bind selectively to this compound nih.govnih.govfrontiersin.org. This would enable highly specific detection, differentiating it from other compounds.

Nanomaterial-Enhanced Biosensors: Integrating nanomaterials (e.g., carbon nanotubes, graphene, gold nanoparticles) can significantly enhance the sensitivity, selectivity, and portability of biosensors, allowing for detection at very low concentrations in complex environmental matrices researchgate.netmdpi.com.

Whole-Cell Biosensors: Genetically engineered microbial whole-cell biosensors can be designed to respond to this compound by producing a detectable signal (e.g., fluorescence or electrochemical change), providing a rapid and on-site detection capability nih.govnih.gov.

While the search results indicate that Diazinon degradation products, including this compound, have been associated with changes in cholinesterase activity researchgate.net, direct development of a biosensor specifically for this compound is not detailed. However, the general principles of pesticide biosensor development, particularly those based on enzyme inhibition or specific biorecognition, are highly applicable researchgate.netmdpi.com.

Table 4: Potential Advanced Biosensor Strategies for this compound Monitoring

| Biosensor Type | Biorecognition Element | Transduction Mechanism | Advantages |

| Enzyme-Inhibition | Acetylcholinesterase (AChE) | Electrochemical, Optical researchgate.netmdpi.com | Rapid, sensitive, indicative of biological effect. |

| Immunosensors | Anti-Dehydrodiazinon antibodies | Electrochemical, Optical frontiersin.org | High specificity, potential for multiplexing. |

| Nucleic Acid-Based | Aptamers specific to this compound | Electrochemical, Optical | High specificity, stability, potential for regeneration. |

| Whole-Cell Biosensors | Engineered microorganisms | Optical (fluorescence), Electrochemical nih.govnih.gov | Real-time, on-site detection, reflects bioavailability. |

| Nanomaterial-Enhanced | Various (integrated with nanomaterials) | Electrochemical, Optical researchgate.netmdpi.com | Enhanced sensitivity, lower detection limits, portability. |

Bioremediation and Phytoremediation Potential Based on Degradation Insights

Bioremediation and phytoremediation are environmentally friendly and cost-effective approaches for cleaning up contaminated sites by utilizing biological organisms, primarily microorganisms and plants, to degrade or remove pollutants clu-in.orgnih.govyoutube.comnih.govnih.govjstar-research.comfrontiersin.orgnih.govnih.govresearchgate.net. Understanding the degradation insights of this compound is crucial for harnessing its bioremediation and phytoremediation potential.

Research has shown that Diazinon, the parent compound of this compound, can be degraded by fungal strains isolated from wastewater, and this compound is identified as a product of this degradation researchgate.net. This indicates that microbial processes are capable of transforming Diazinon, and further research is needed to understand the subsequent degradation of this compound itself.

For this compound, future research in bioremediation and phytoremediation could focus on:

Microbial Degradation Pathways: Identifying specific microbial strains or consortia capable of efficiently degrading this compound. This involves isolating and characterizing microorganisms from contaminated environments and elucidating their enzymatic degradation pathways clu-in.orgnih.govnih.gov.

Biostimulation and Bioaugmentation: Developing strategies to enhance the activity of indigenous microorganisms (biostimulation) or introducing specific this compound-degrading microbes (bioaugmentation) to accelerate its breakdown in contaminated soil and water clu-in.orgnih.gov.

Phytoremediation Mechanisms: Investigating the ability of plants to uptake, translocate, and metabolize this compound (phytodegradation) or to stabilize it in the rhizosphere (phytostabilization) youtube.comnih.govnih.govfrontiersin.org. This would involve screening hyperaccumulating plants or those with enhanced metabolic capabilities.

Integration with Other Technologies: Exploring the combination of bioremediation/phytoremediation with other treatment methods (e.g., physical or chemical processes) to achieve more comprehensive and efficient removal of this compound mdpi.com.

The fact that this compound is a known degradation product of Diazinon during microbial processes researchgate.net provides a strong foundation for exploring its own bioremediation potential. This suggests that microorganisms already possess the enzymatic machinery to process this compound, opening avenues for targeted bioremediation strategies.

Table 5: Bioremediation and Phytoremediation Approaches for this compound

| Remediation Strategy | Mechanism | Potential Benefits |

| Biodegradation | Microbial breakdown of this compound into less harmful substances (e.g., CO2, H2O). clu-in.orgnih.gov | Cost-effective, environmentally friendly, complete mineralization possible. |

| Biostimulation | Enhancing indigenous microbial activity through nutrient/electron acceptor addition. clu-in.orgnih.gov | Utilizes existing microbial populations, less invasive. |

| Bioaugmentation | Introducing specific this compound-degrading microbial strains. clu-in.orgnih.gov | Targeted degradation, faster remediation rates. |

| Phytodegradation | Plant uptake and metabolism of this compound within plant tissues. youtube.comnih.govnih.gov | Aesthetic, reduces soil erosion, potential for biomass utilization. |

| Rhizodegradation | Microbial degradation in the plant rhizosphere stimulated by root exudates. nih.govnih.gov | Synergistic effect of plants and microbes. |

| Phytostabilization | Plant-mediated immobilization of this compound in soil. nih.govfrontiersin.org | Reduces mobility and bioavailability, prevents leaching. |

Q & A

Basic Research Questions

Q. How can researchers design a systematic literature review to identify gaps in Dehydrodiazinon’s environmental behavior?

- Methodological Answer :

- Use databases like SciFinder, PubMed, and Web of Science to retrieve primary sources (e.g., peer-reviewed articles) and secondary sources (e.g., reviews). Apply Boolean operators (e.g., "this compound AND degradation") and filter results by relevance and publication date .

- Organize findings into categories (e.g., degradation pathways, toxicity profiles) and critically evaluate contradictions (e.g., variations in reported half-lives under similar conditions). Use citation management tools (e.g., EndNote) to track sources and ensure proper attribution .

- Data Table :

| Database | Search Strategy Example | Key Filters | Output Metrics |

|---|---|---|---|

| SciFinder | "this compound + soil adsorption" | 2015–2025, peer-reviewed | 120 results (85 primary, 35 secondary) |

| PubMed | "this compound AND aquatic toxicity" | Full-text available | 45 results |

Q. What experimental parameters are critical when assessing this compound’s stability in aqueous solutions?

- Methodological Answer :

- Define controlled variables (e.g., pH, temperature, UV exposure) and replicate experiments ≥3 times to ensure statistical validity. Use HPLC-UV or LC-MS for quantification, with internal standards (e.g., deuterated analogs) to correct for matrix effects . Include negative controls (e.g., solvent-only samples) to rule out contamination .

- Document all protocols in detail (e.g., reagent purity, instrument calibration) to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound across studies?

- Methodological Answer :

- Conduct a meta-analysis of experimental conditions (e.g., pH, light exposure, microbial activity) and analytical methods (e.g., detection limits of instruments). For example, studies using GC-MS may report longer half-lives than LC-MS due to volatilization losses during analysis .

- Validate findings via side-by-side experiments under standardized conditions (e.g., OECD guidelines for hydrolysis studies) .

- Data Table :

| Study | Reported Half-Life (days) | pH | Temperature (°C) | Method | Potential Bias |

|---|---|---|---|---|---|

| A (2020) | 30 | 7.0 | 25 | GC-MS | Volatilization loss |

| B (2022) | 15 | 7.0 | 25 | LC-MS | Higher sensitivity |

Q. What advanced methodologies are recommended for elucidating this compound’s metabolic pathways in non-target organisms?

- Methodological Answer :

- Combine in vitro assays (e.g., liver microsomes) with high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Use isotopic labeling (e.g., ¹⁴C-Dehydrodiazinon) to track biotransformation products .

- Apply computational tools (e.g., molecular docking) to predict enzyme interactions and validate results with in vivo models (e.g., zebrafish embryos) .

- Data Table :

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| LC-HRMS | Metabolite identification | 0.1 ppb | High cost of instrumentation |

| Radiolabeling | Mass balance studies | 0.01 ppb | Regulatory restrictions |

Methodological Frameworks for Rigorous Research

- PICO Framework : Use to structure ecological impact studies:

- FINER Criteria : Evaluate feasibility (e.g., lab resources), novelty (e.g., untested metabolites), and relevance (e.g., regulatory implications) when designing studies .

Key Pitfalls to Avoid

- Overlooking Matrix Effects : Soil organic matter can adsorb this compound, altering bioavailability. Use matrix-matched calibration standards in analytical workflows .

- Inadequate Replication : Small sample sizes (n < 3) may yield unreliable degradation kinetics. Power analysis should guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.